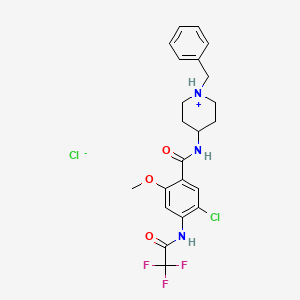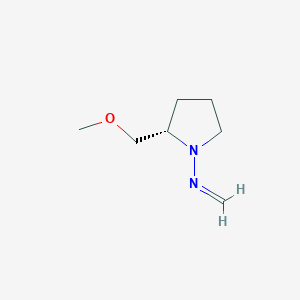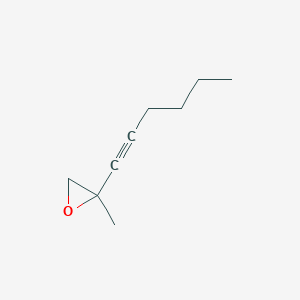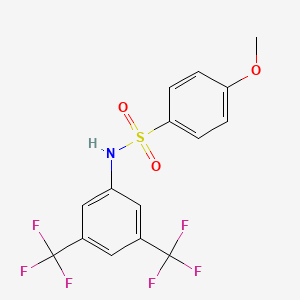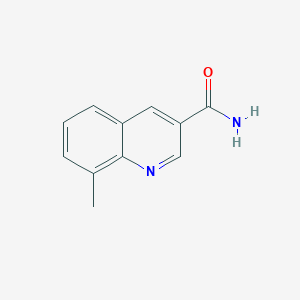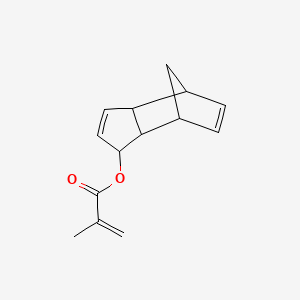
3a,4,7,7a-Tetrahydro-4,7-methano-1H-indenyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,4,7,7a-Tetrahydro-4,7-methano-1H-indenyl methacrylate is a chemical compound with the molecular formula C13H16O2 It is a derivative of methacrylate and is known for its unique structural features, which include a fused bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,7,7a-Tetrahydro-4,7-methano-1H-indenyl methacrylate typically involves the Diels-Alder reaction between cyclopentadiene and methyl methacrylate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature, and the progress of the reaction is monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
3a,4,7,7a-Tetrahydro-4,7-methano-1H-indenyl methacrylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methacrylate group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3a,4,7,7a-Tetrahydro-4,7-methano-1H-indenyl methacrylate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique mechanical and thermal properties.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as coatings and adhesives.
Biology and Medicine: Research is ongoing to explore its potential as a building block for bioactive compounds and drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3a,4,7,7a-Tetrahydro-4,7-methano-1H-indenyl methacrylate involves its interaction with specific molecular targets and pathways. In polymerization reactions, the methacrylate group undergoes radical polymerization, leading to the formation of polymer chains. The bicyclic structure of the compound imparts unique properties to the resulting polymers, such as enhanced rigidity and thermal stability.
Comparison with Similar Compounds
Similar Compounds
Dicyclopentadiene: A related compound with a similar bicyclic structure, used in the production of resins and polymers.
Cyclopentadiene: A precursor in the synthesis of various cyclic compounds, including 3a,4,7,7a-Tetrahydro-4,7-methano-1H-indenyl methacrylate.
Methyl Methacrylate: A common methacrylate monomer used in the production of polymethyl methacrylate (PMMA).
Uniqueness
This compound is unique due to its fused bicyclic structure, which imparts distinct mechanical and thermal properties to the polymers derived from it. This makes it a valuable compound in the development of advanced materials with specific performance characteristics.
Properties
CAS No. |
51178-59-7 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
3-tricyclo[5.2.1.02,6]deca-4,8-dienyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H16O2/c1-8(2)14(15)16-12-6-5-11-9-3-4-10(7-9)13(11)12/h3-6,9-13H,1,7H2,2H3 |
InChI Key |
APJQZXPTPACCNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1C=CC2C1C3CC2C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


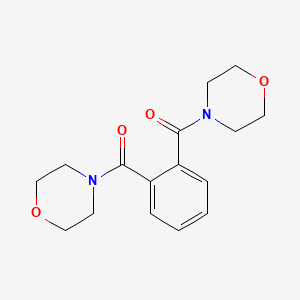

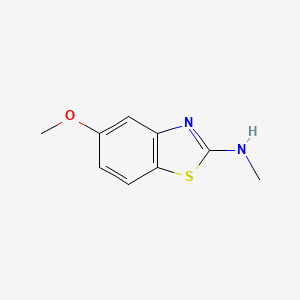
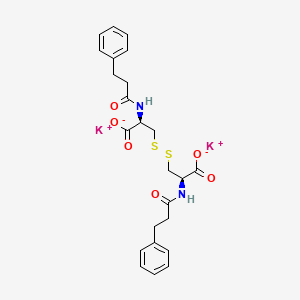
![2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/1)](/img/structure/B13769354.png)



